(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by its indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 6-position and an amine group at the 1-position further defines its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindanone.
Reduction: The carbonyl group of 6-methoxyindanone is reduced to form 6-methoxy-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then converted to an amine group through a series of reactions, including the formation of a suitable leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine source.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reduction and amination steps, as well as automated chiral resolution processes to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the indane ring or the amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-inden-1-amine: Lacks the chiral center and hydrochloride salt form.
6-Methoxy-1-indanone: Contains a carbonyl group instead of an amine group.
2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group.
Uniqueness
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity. The presence of the methoxy group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDASQBFJKUGFC-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]2N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628715 |
Source
|
Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-62-2 |
Source
|
Record name | (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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